molecular formula C12H10ClN3O2 B1645253 2-Chloro-4-(m-tolylamino)pyrimidine-5-carboxylic acid

2-Chloro-4-(m-tolylamino)pyrimidine-5-carboxylic acid

Cat. No.: B1645253
M. Wt: 263.68 g/mol
InChI Key: ORTWBHPZEUCAAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-4-(m-tolylamino)pyrimidine-5-carboxylic acid is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(m-tolylamino)pyrimidine-5-carboxylic acid typically involves multi-step reactions. One common method includes the reaction of 2-chloropyrimidine with 3-methylaniline under specific conditions to form the desired product. The reaction conditions often involve the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like palladium or copper complexes .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(m-tolylamino)pyrimidine-5-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, boronic acids, and bases such as potassium carbonate. The reactions are typically carried out under inert atmospheres, such as nitrogen or argon, to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various aniline derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

2-Chloro-4-(m-tolylamino)pyrimidine-5-carboxylic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Chloro-4-(m-tolylamino)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, which play a role in cell signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-2-(methylthio)pyrimidine-4-carboxylic acid
  • 2-Chloro-4-(trifluoromethyl)pyrimidine-5-carboxylic acid
  • 2-Chloro-4-(3,5-dimethylanilino)pyrimidine-5-carboxylic acid

Uniqueness

2-Chloro-4-(m-tolylamino)pyrimidine-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C12H10ClN3O2

Molecular Weight

263.68 g/mol

IUPAC Name

2-chloro-4-(3-methylanilino)pyrimidine-5-carboxylic acid

InChI

InChI=1S/C12H10ClN3O2/c1-7-3-2-4-8(5-7)15-10-9(11(17)18)6-14-12(13)16-10/h2-6H,1H3,(H,17,18)(H,14,15,16)

InChI Key

ORTWBHPZEUCAAC-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)NC2=NC(=NC=C2C(=O)O)Cl

Canonical SMILES

CC1=CC(=CC=C1)NC2=NC(=NC=C2C(=O)O)Cl

Origin of Product

United States

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